Methyl octadec-5-en-9-ynoate Methyl octadec-5-en-9-ynoate
Brand Name: Vulcanchem
CAS No.: 62228-32-4
VCID: VC19491236
InChI: InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h14-15H,3-9,12-13,16-18H2,1-2H3
SMILES:
Molecular Formula: C19H32O2
Molecular Weight: 292.5 g/mol

Methyl octadec-5-en-9-ynoate

CAS No.: 62228-32-4

Cat. No.: VC19491236

Molecular Formula: C19H32O2

Molecular Weight: 292.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl octadec-5-en-9-ynoate - 62228-32-4

Specification

CAS No. 62228-32-4
Molecular Formula C19H32O2
Molecular Weight 292.5 g/mol
IUPAC Name methyl octadec-5-en-9-ynoate
Standard InChI InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h14-15H,3-9,12-13,16-18H2,1-2H3
Standard InChI Key RQSRGGDXAXYUAK-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC#CCCC=CCCCC(=O)OC

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s IUPAC name, methyl octadec-5-en-9-ynoate, specifies:

  • Octadec-5-en-9-ynoate: An 18-carbon chain (octadecyl) with a double bond (en) between carbons 5–6 and a triple bond (yn) between carbons 9–10.

  • Methyl ester: A methoxy carbonyl group (-COOCH₃) at the terminal position.

The conjugated ene-yne system introduces significant electron deficiency, enhancing reactivity toward electrophilic additions and cycloadditions compared to singly unsaturated esters .

Table 1: Key Structural Parameters

PropertyValue
Molecular formulaC₁₉H₃₂O₂
Molecular weight292.46 g/mol
Double bond positionΔ⁵ (cis/trans configuration)
Triple bond positionΔ⁹
IUPAC nameMethyl octadec-5-en-9-ynoate

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The esterification of octadec-5-en-9-ynoic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) is the most straightforward route. Key steps include:

  • Acid activation: Protonation of the carboxylic acid to enhance electrophilicity.

  • Nucleophilic attack: Methanol reacts with the activated acid to form the ester.

  • Purification: Distillation or column chromatography to isolate the product .

Reaction conditions:

  • Temperature: 60–80°C under reflux.

  • Catalyst loading: 1–5% w/w H₂SO₄.

  • Yield: ~70–85% (theorized based on analogous esterifications) .

Industrial-Scale Manufacturing

Continuous flow reactors are preferred for large-scale production due to precise temperature control and reduced side reactions. Key considerations:

  • Feedstock purity: High-purity octadec-5-en-9-ynoic acid minimizes byproducts.

  • Catalyst recycling: Heterogeneous catalysts (e.g., ion-exchange resins) enable reuse.

  • Energy efficiency: Microreactor designs reduce thermal degradation .

Physicochemical Properties

Physical State and Stability

  • State: Likely a liquid at room temperature, similar to methyl 9(Z)-octadecen-12-ynoate (melting point: <0°C) .

  • Stability: Susceptible to oxidation at the double bond; requires storage under inert gas (e.g., N₂) at −20°C .

Spectroscopic Characterization

  • IR spectroscopy:

    • C≡C stretch: ~2100–2260 cm⁻¹.

    • C=C stretch: ~1650 cm⁻¹ (cis) or ~1675 cm⁻¹ (trans).

  • ¹³C NMR:

    • Carbonyl carbon: ~170 ppm.

    • Triple bond carbons: ~70–100 ppm.

Table 2: Hypothetical Spectroscopic Data

TechniqueKey Signals
IR1745 cm⁻¹ (ester C=O), 2100 cm⁻¹ (C≡C)
¹H NMRδ 5.3 ppm (alkene), δ 3.6 ppm (OCH₃)
MS (EI)m/z 292 (M⁺), 264 (M⁺ – CO)

Comparative Analysis with Analogous Esters

Structural Analogues

  • Methyl 9(Z)-octadecen-12-ynoate (CAS 2907-83-7): Similar molecular weight (292.46 g/mol) but with double bond at Δ⁹ and triple bond at Δ¹² .

  • Methyl octadec-9-enoate (CAS 2462-84-2): Lacks the triple bond, resulting in lower polarity and reduced dimerization in ion mobility spectrometry .

Impact of Unsaturation on Properties

  • Polarity: The ene-yne system increases dipole moment, enhancing solubility in polar aprotic solvents (e.g., acetone, DMF).

  • Reactivity: Triple bonds act as electron-deficient sites, facilitating [2+2] cycloadditions with alkenes.

Table 3: Comparative Physicochemical Properties

PropertyMethyl octadec-5-en-9-ynoateMethyl 9-octadecenoate
Molecular weight292.46 g/mol296.49 g/mol
Double bond positionΔ⁵Δ⁹
Triple bond positionΔ⁹None
Boiling point~350°C (est.)332°C
LogP (octanol-water)6.2 (est.)7.1

Challenges and Future Research

Synthetic Limitations

  • Stereochemical control: Achieving cis/trans selectivity at Δ⁵ requires chiral catalysts or enzymatic methods.

  • Scalability: Industrial production needs optimization to reduce costs associated with triple bond introduction.

Unexplored Avenues

  • Catalytic hydrogenation: Selective reduction of the triple bond to study structure-activity relationships.

  • Thermal stability: Degradation kinetics under high-temperature conditions (e.g., polymer processing).

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